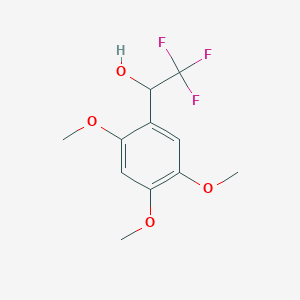
2,4,5-Trimethoxy-alpha-(trifluoromethyl)benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD16432472” is a chemical substance with specific properties and applications. It is important to understand its structure, synthesis, and reactions to fully appreciate its significance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD16432472” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of “MFCD16432472” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. The industrial methods may include continuous flow processes, which allow for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: “MFCD16432472” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving “MFCD16432472” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of “MFCD16432472” depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
“MFCD16432472” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study specific biochemical pathways or as a tool in molecular biology experiments. In medicine, “MFCD16432472” could be investigated for its potential therapeutic effects. In industry, it may be used in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of “MFCD16432472” involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.
Comparison with Similar Compounds
“MFCD16432472” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but “MFCD16432472” may have distinct advantages or applications. Some similar compounds include those with similar functional groups or molecular structures.
Conclusion
“MFCD16432472” is a versatile compound with significant applications in various fields
Properties
Molecular Formula |
C11H13F3O4 |
|---|---|
Molecular Weight |
266.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H13F3O4/c1-16-7-5-9(18-3)8(17-2)4-6(7)10(15)11(12,13)14/h4-5,10,15H,1-3H3 |
InChI Key |
LVUBFAHOMLZTGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(C(F)(F)F)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)

![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)
![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)

![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)


![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)



![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)

